

The connection between Casein kinase 1 and neurodegenerative diseases

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An In-depth Technical Guide to the Role of **Casein Kinase 1** in Neurodegenerative Diseases

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase 1 (CK1) is a ubiquitous family of serine/threonine kinases integral to a multitude of cellular processes. Emerging evidence has firmly implicated the dysregulation of CK1 activity in the pathogenesis of several devastating neurodegenerative diseases, including Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis. This technical guide provides a comprehensive overview of the molecular mechanisms connecting CK1 to these disorders, focusing on its role in the hyperphosphorylation and subsequent aggregation of key pathological proteins such as Tau, α -synuclein, and TDP-43. We present quantitative data on CK1 dysregulation, detailed experimental protocols for investigating CK1's function, and diagrams of the core signaling pathways, positioning CK1 as a critical therapeutic target for next-generation neuroprotective strategies.

Introduction to Casein Kinase 1 (CK1)

The **Casein Kinase 1** family consists of at least six highly conserved isoforms in humans (α , γ 1-3, δ , and ϵ) that act as monomeric enzymes.^{[1][2][3]} These kinases are crucial for regulating diverse cellular functions, including DNA repair, cell cycle progression, circadian rhythms, and apoptosis.^{[2][4]} Unlike many other kinases, CK1 isoforms are generally considered to be constitutively active and do not depend on secondary messengers.^[3] Their substrate specificity

is often determined by a "priming" phosphorylation event by another kinase, allowing CK1 to create multi-phosphorylated domains on target proteins.[5] This regulatory feature is central to its role in the pathological hyperphosphorylation events that characterize neurodegenerative diseases.

CK1 in Alzheimer's Disease (AD)

Alzheimer's Disease is characterized by two main pathological hallmarks: extracellular plaques of amyloid- β ($A\beta$) and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated Tau protein.[6] CK1 is deeply involved in both aspects of AD pathology.

Tau Hyperphosphorylation and Aggregation

Multiple studies have demonstrated that CK1 directly phosphorylates Tau protein, converting it into an abnormal, Alzheimer-like state.[7] The CK1 δ and CK1 ϵ isoforms are significantly upregulated in the brains of AD patients.[3][4] Specifically, CK1 δ mRNA levels have been shown to increase dramatically in brain regions correlated with the severity of Tau pathology.[6][8]

CK1-mediated phosphorylation of Tau occurs at numerous sites, many of which are pathologically relevant in AD. This phosphorylation disrupts Tau's normal function of stabilizing microtubules and promotes its aggregation into the paired helical filaments that form NFTs.[9][10][11]

Data Presentation: CK1 δ Upregulation and Tau Phosphorylation in AD

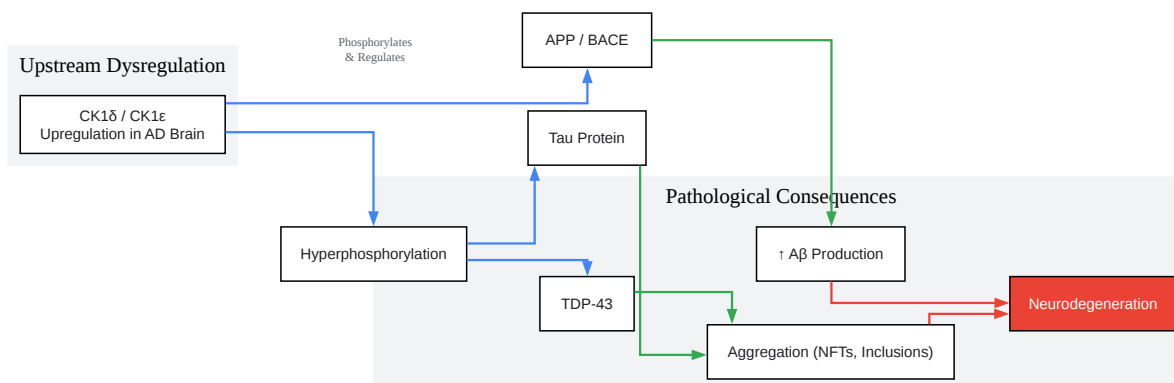
Brain Region	Fold Increase of CK1δ mRNA (AD vs. Control)	Reference
Hippocampus	24.4	[6] [8]
Amygdala	8.04	[8]
Entorhinal Cortex	7.45	[8]
Midtemporal Gyrus	7.30	[8]
Caudate Nucleus	2.21	[8]
Occipital Cortex	1.89	[8]
Cerebellum	1.87	[8]

CK1-Mediated Tau Phosphorylation Sites (Associated with AD)	Reference
Ser202 / Thr205	[9] [11]
Ser396 / Ser404	[9] [11]
Ser68 / Thr71	[11]
Ser214	[11] [12]
Ser289	[11]

Amyloid-β Formation and TDP-43 Pathology

Beyond Tau, CK1 also influences the processing of the amyloid precursor protein (APP).[\[5\]](#) It has been shown to regulate β-secretase (BACE), an enzyme critical for the generation of Aβ peptides.[\[5\]](#) Furthermore, aggregation of the TAR DNA-binding protein 43 (TDP-43) is another feature of AD, and the CK1ε isoform has been found to phosphorylate TDP-43, promoting its cytoplasmic aggregation.[\[13\]](#) Levels of CK1ε in AD brains positively correlate with the phosphorylation of TDP-43 at sites Ser403/404 and Ser409/410.[\[13\]](#)

Signaling Pathway: CK1 in Alzheimer's Disease



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Caption: CK1 upregulation in AD leads to hyperphosphorylation of Tau and TDP-43, promoting their aggregation.

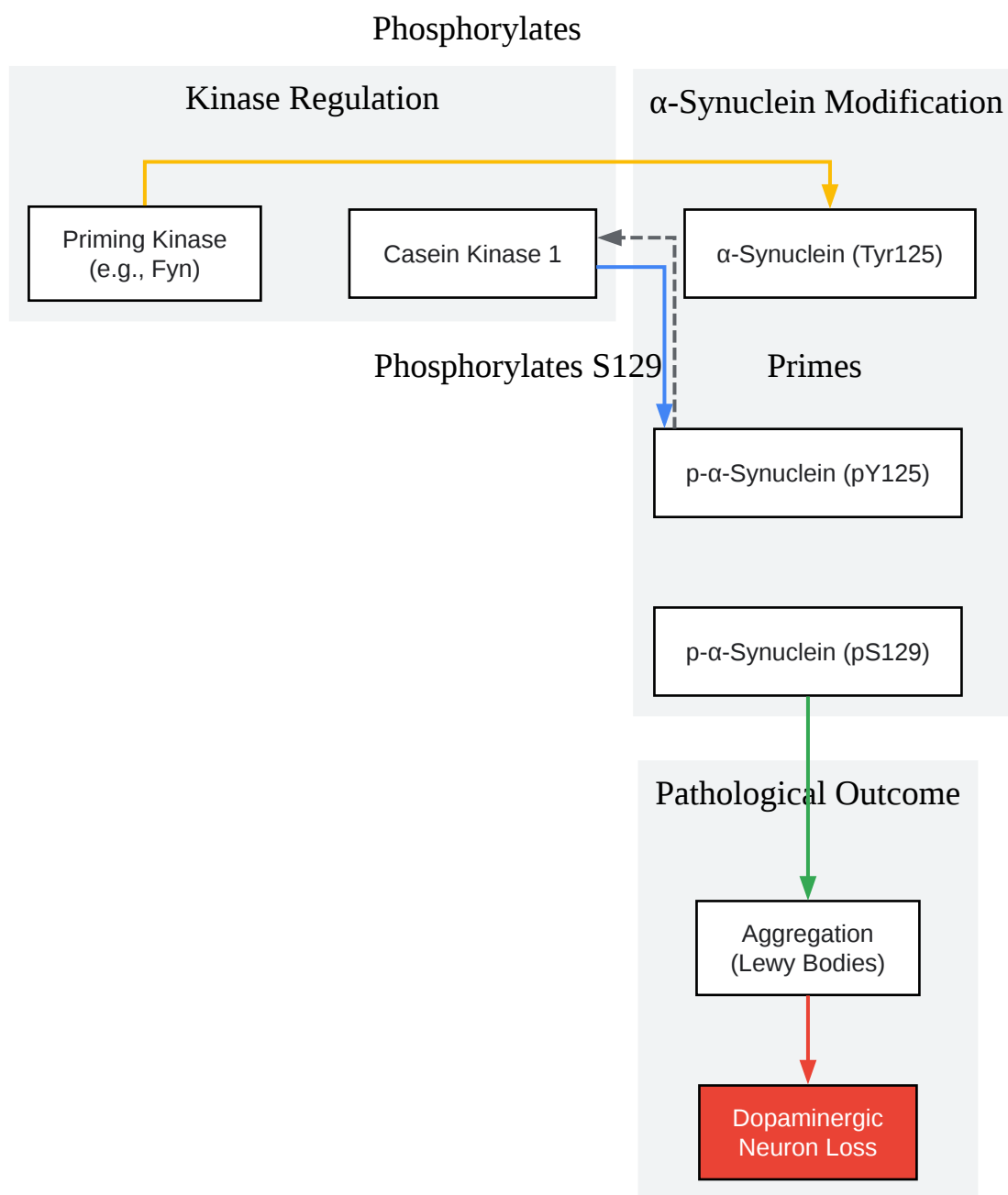
CK1 in Parkinson's Disease (PD) and other α -Synucleinopathies

Parkinson's Disease is defined by the loss of dopaminergic neurons and the presence of intracellular inclusions known as Lewy bodies, which are primarily composed of aggregated α -synuclein protein.[14][15]

Phosphorylation of α -synuclein at serine 129 (pS129) is a key pathological modification, found in over 90% of aggregated α -synuclein in Lewy bodies.[15] While several kinases can phosphorylate this site, CK1 has been identified as a significant contributor.[14][16]

Interestingly, the regulation of α -synuclein phosphorylation by CK1 is complex; phosphorylation at Tyr125 appears to be a necessary priming event for efficient CK1-mediated modification of S129.[17] Conversely, some studies suggest that CK1-mediated phosphorylation at other sites, such as Ser87, may actually inhibit the formation of α -synuclein fibrils.[14] This highlights the isoform- and site-specific complexity of CK1's role.

Signaling Pathway: CK1 in α -Synuclein Phosphorylation



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Caption: Priming phosphorylation at Y125 enables efficient CK1-mediated phosphorylation of α -synuclein at S129.

CK1 in ALS and TDP-43 Proteinopathies

Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons.[18] A key pathological hallmark in over 95% of ALS cases is the mislocalization and aggregation of phosphorylated TDP-43.[18][19]

CK1, particularly the CK1 δ isoform, has been identified as a primary kinase responsible for the aberrant phosphorylation of TDP-43.[18][20][21] CK1 can phosphorylate TDP-43 at more than 29 sites, driving its aggregation and neurotoxicity.[19] Upregulation of CK1 δ has been observed in the spinal cord of ALS patients.[22] Consequently, inhibiting CK1 δ has emerged as a promising therapeutic strategy. Studies have shown that CK1 δ inhibitors can reduce TDP-43 phosphorylation, mitigate its toxicity, and preserve motor neurons in both cellular and animal models of ALS.[18][19]

Data Presentation: Selected CK1 δ Inhibitors in Preclinical ALS Studies

Inhibitor	Observed Effect	Model System	Reference
N-(benzothiazolyl)-2-phenyl-acetamides	Prevents TDP-43 phosphorylation; reduces neurotoxicity	Cell culture; Drosophila	[20]
IGS-2.7 / IGS-2.37	Decreases TDP-43 phosphorylation and nuclear mislocalization	Human lymphoblasts (FTD)	[19]
BZH, IMF, BIP (Theoretical)	High predicted binding affinity to CK1 δ	Computational models	[18][21][23]

Appendix: Key Experimental Protocols

Protocol: In Vitro CK1 Kinase Assay (Luminescent)

This protocol is based on the ADP-Glo™ Kinase Assay principle and is designed to measure the activity of a purified CK1 isoform and assess the potency of inhibitors.[24][25][26]

Materials:

- Recombinant active CK1 (e.g., CK1 α 1, CK1 δ , or CK1 ϵ)
- CK1 substrate (e.g., a specific peptide like RRKDLHDDEEDEAMSITA, or a full-length protein like Tau)
- Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50 μ M DTT)
- ATP solution
- CK1 inhibitor of interest, dissolved in DMSO
- ADP-Glo™ Reagent and Kinase Detection Reagent
- White, opaque 384-well assay plates

Procedure:

- Reagent Preparation:
 - Thaw all reagents on ice.
 - Prepare a 1x Kinase Buffer solution.
 - Dilute the CK1 enzyme to the desired concentration in 1x Kinase Buffer. The optimal concentration should be determined via an enzyme titration curve.
 - Prepare a Substrate/ATP mix in 1x Kinase Buffer. The ATP concentration should be near the K_m for the specific CK1 isoform, if known.
 - Prepare serial dilutions of the CK1 inhibitor in 1x Kinase Buffer, maintaining a constant final DMSO concentration (e.g., 1%).
- Assay Plate Setup (per well):
 - Add 1 μ L of inhibitor dilution or vehicle control (DMSO in buffer).
 - Add 2 μ L of the diluted CK1 enzyme solution.
 - Initiate the kinase reaction by adding 2 μ L of the Substrate/ATP mix.

- Kinase Reaction:
 - Incubate the plate at room temperature for 60 minutes.
- Signal Detection:
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 μ L of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.
 - Incubate at room temperature for 30 minutes.
- Data Acquisition:
 - Read the luminescence on a plate reader. The signal is directly proportional to CK1 activity. Data can be used to calculate IC₅₀ values for inhibitors.

Workflow: In Vitro Kinase Assay

Caption: Workflow for a luminescent-based in vitro assay to measure CK1 activity and inhibition.

Protocol: Analysis of Protein Aggregation via Western Blot

This protocol allows for the detection of insoluble protein aggregates in cell or tissue lysates. [\[27\]](#)[\[28\]](#)[\[29\]](#)

Materials:

- Cell or tissue samples
- RIPA Lysis Buffer (or similar) with protease and phosphatase inhibitors

- Detergent-insoluble lysis buffer (e.g., RIPA buffer containing 1% SDS and 1% Triton X-100, followed by a urea buffer for the final pellet)
- BCA Protein Assay Kit
- SDS-PAGE gels, running buffer, and transfer system
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Tau, anti-pTau, anti- α -synuclein, anti-TDP-43)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Lysate Preparation:
 - Homogenize cell pellets or tissue samples in ice-cold RIPA buffer.
 - Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 4°C.
 - Collect the supernatant. This is the detergent-soluble fraction.
- Insoluble Fraction Extraction:
 - Wash the pellet from the previous step with RIPA buffer and re-centrifuge.
 - Resuspend the pellet in a high-detergent buffer (e.g., RIPA with 1% SDS) and sonicate briefly to shear DNA.
 - Centrifuge again at high speed. The supernatant contains a more resistant soluble fraction, while the pellet contains the highly insoluble aggregates.
 - Resuspend the final pellet in a strong chaotropic agent like 8M urea buffer. This is the detergent-insoluble (aggregated) fraction.

- Protein Quantification and Western Blot:
 - Determine the protein concentration of the soluble fraction using a BCA assay.
 - For the insoluble fraction, load equal volumes.
 - Perform SDS-PAGE to separate proteins from both the soluble and insoluble fractions.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature.
 - Incubate with a primary antibody overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Apply ECL substrate and visualize the bands using a chemiluminescence imager. An increase in the protein signal in the insoluble fraction indicates aggregation.

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References

- 1. Protein kinases CK1 and CK2 as new targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Casein Kinase 1δ Inhibitors as Promising Therapeutic Agents for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CK2 and protein kinases of the CK1 superfamily as targets for neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Casein Kinase 1 and Human Disease: Insights From the Circadian Phosphoswitch [frontiersin.org]
- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]
- 7. Phosphorylation of tau protein by casein kinase-1 converts it to an abnormal Alzheimer-like state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Casein kinase 1 delta mRNA is upregulated in Alzheimer disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Casein kinase 1 delta phosphorylates tau and disrupts its binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Comprehensive Characterization of CK1 δ -Mediated Tau Phosphorylation in Alzheimer's Disease [frontiersin.org]
- 11. Comprehensive Characterization of CK1 δ -Mediated Tau Phosphorylation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Elevation of casein kinase 1 ϵ associated with TDP-43 and tau pathologies in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Pathogenic Impact of α -Synuclein Phosphorylation and Its Kinases in α -Synucleinopathies [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Efficient modification of alpha-synuclein serine 129 by protein kinase CK1 requires phosphorylation of tyrosine 125 as a priming event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of Casein Kinase 1 δ as a Novel Therapeutic Strategy for Amyotrophic Lateral Sclerosis: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scientificarchives.com [scientificarchives.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Inhibition of Casein Kinase 1 δ as a Novel Therapeutic Strategy for Amyotrophic Lateral Sclerosis: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. promega.com [promega.com]
- 26. promega.com [promega.com]

- 27. Analysis of protein aggregation in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. benchchem.com [benchchem.com]
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